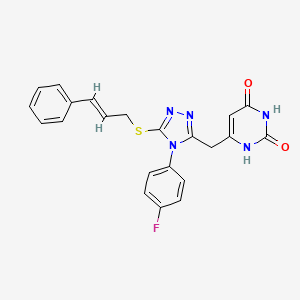![molecular formula C24H46N4O10 B2422138 Carbamate de tert-butyle N-[(3S,4S)-3-méthoxypipéridin-4-yl] hémi-oxalate CAS No. 2253105-33-6](/img/structure/B2422138.png)
Carbamate de tert-butyle N-[(3S,4S)-3-méthoxypipéridin-4-yl] hémi-oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) is a complex organic compound with the molecular formula C24H46N4O10 and a molecular weight of 550.65 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties.
Applications De Recherche Scientifique
Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amino groups.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves multiple steps. The key steps include the protection of the amino group using tert-butyl carbamate and the subsequent reaction with oxalic acid. The reaction conditions typically involve the use of solvents like methanol and reagents such as oxalyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection, methanol as a solvent, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection using oxalyl chloride in methanol can yield deprotected tert-butyl carbamates .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo deprotection reactions, which can release active intermediates that interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound used for similar protection and deprotection reactions.
N-Boc-hydroxylamine: Another compound used for protecting amino groups in organic synthesis.
Uniqueness
Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) is unique due to its specific structural configuration and the presence of both oxalic acid and tert-butyl carbamate moieties. This combination allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOMHWIBSAZVOI-LVAJUWGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate](/img/structure/B2422060.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2422061.png)


![(E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2422067.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2422068.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)



![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)
